

# What is the chemical structure of Antibacterial agent 131?

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## Compound of Interest

Compound Name: Antibacterial agent 131

Cat. No.: B12396709

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## In-Depth Technical Guide to Antibacterial Agent 131

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and mechanism of action of the novel antibacterial and antifungal compound, **Antibacterial agent 131**. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**Antibacterial agent 131**, also referred to as compound 4m in the primary literature, is a quinoline-thiazole derivative.

Chemical Name: 2-((2-(6-chloro-2-methoxyquinolin-3-yl)methylene)hydrazinyl)-4-(naphthalen-2-yl)thiazole

Molecular Formula:  $C_{24}H_{17}ClN_4OS$

Molecular Weight: 444.94 g/mol

Chemical Structure:

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## Synthesis

The synthesis of **Antibacterial agent 131** is achieved through a multi-step process involving the preparation of key intermediates.

Experimental Protocol: Synthesis of 2-((2-(6-chloro-2-methoxyquinolin-3-yl)methylene)hydrazinyl)-4-(naphthalen-2-yl)thiazole (**Antibacterial agent 131**)

- Step 1: Synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde. This intermediate is synthesized from 2-chloro-6-methoxyquinoline using a suitable formylating agent. A common method is the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride ( $\text{POCl}_3$ ) and dimethylformamide (DMF).
- Step 2: Synthesis of 2-(1-(naphthalen-2-yl)ethylidene)hydrazine-1-carbothioamide. This thiosemicarbazone intermediate is prepared by the condensation of 2-acetylnaphthalene with thiosemicarbazide in the presence of an acidic catalyst, typically in a refluxing alcoholic solvent.
- Step 3: Synthesis of 2-hydrazinyl-4-(naphthalen-2-yl)thiazole. The thiosemicarbazone from Step 2 is cyclized with an  $\alpha$ -haloketone, such as 2-bromo-1-(naphthalen-2-yl)ethan-1-one, in a suitable solvent like ethanol. This reaction, a Hantzsch thiazole synthesis, yields the thiazole ring.
- Step 4: Final Condensation. The 2-hydrazinyl-4-(naphthalen-2-yl)thiazole from Step 3 is condensed with 2-chloro-6-methoxyquinoline-3-carbaldehyde from Step 1. This reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid, leading to the formation of the final product, **Antibacterial agent 131**, via a hydrazone linkage. The product is then purified by recrystallization.

## Biological Activity

**Antibacterial agent 131** has demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.

## Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The MIC<sub>90</sub> values for **Antibacterial agent 131** against various microorganisms are summarized below.

Microorganism	Strain	MIC <sub>90</sub> (µg/mL)
Escherichia coli	ATCC 35218	9.81
Escherichia coli	ATCC 25922	9.81
Staphylococcus aureus	ATCC 6538	9.81
Methicillin-resistant S. aureus (MRSA)	-	9.81
Candida krusei	ATCC 6258	≤0.06
Candida parapsilosis	ATCC 22019	0.24
Candida albicans	ATCC 24433	1.95
Candida glabrata	ATCC 90030	1.95

### Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Serial Dilution of Compound: **Antibacterial agent 131** was dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation: The prepared microbial inoculum was added to each well of the microtiter plate. The plates were then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
- Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

## Cytotoxicity

The cytotoxic effect of **Antibacterial agent 131** was evaluated on a mammalian cell line to assess its potential for host toxicity.

Cell Line	IC <sub>50</sub> (μM)	Incubation Time (h)
NIH/3T3	34.51	24

### Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: NIH/3T3 cells were seeded into a 96-well plate at a density of  $1 \times 10^4$  cells/well and allowed to adhere overnight.
- Compound Treatment: The cells were then treated with various concentrations of **Antibacterial agent 131** and incubated for 24 hours.
- MTT Addition: After the incubation period, the medium was removed, and fresh medium containing MTT solution (0.5 mg/mL) was added to each well. The plate was incubated for another 4 hours to allow for the formation of formazan crystals.
- Solubilization and Absorbance Measurement: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO). The absorbance was then measured at a

wavelength of 570 nm using a microplate reader.

- **IC<sub>50</sub> Calculation:** The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

## Mechanism of Action

**Antibacterial agent 131** is believed to exert its antimicrobial effects through a dual mechanism of action, targeting different essential pathways in bacteria and fungi.

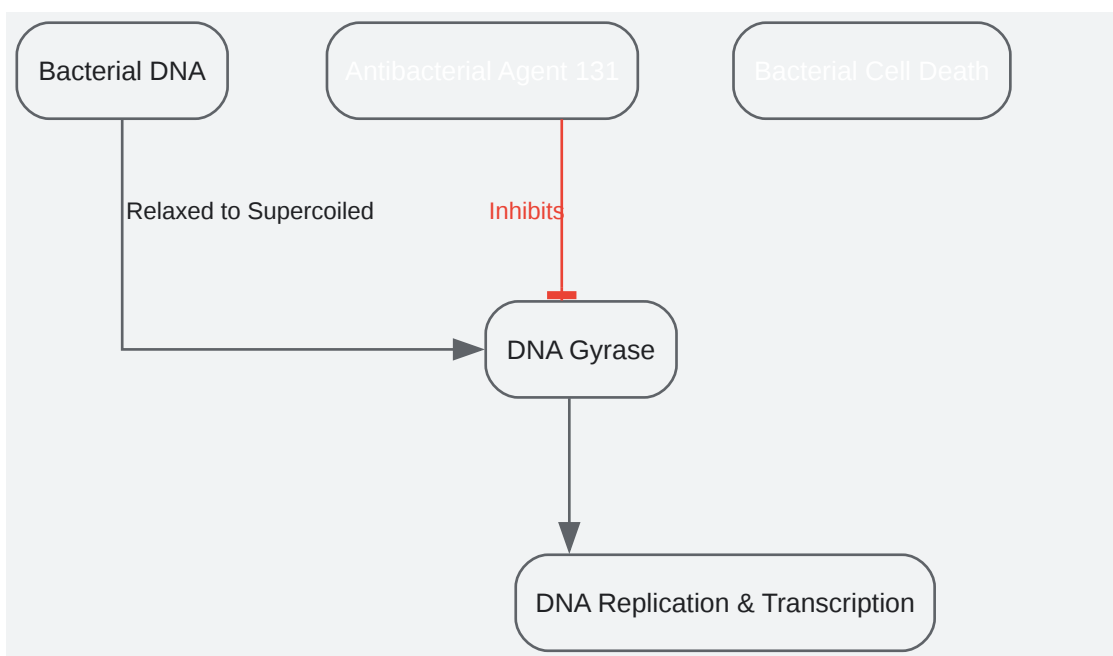
### Antibacterial Mechanism: DNA Gyrase Inhibition

In bacteria, **Antibacterial agent 131** is proposed to inhibit DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.

#### Experimental Protocol: DNA Gyrase Inhibition Assay

The inhibitory effect on DNA gyrase can be assessed using a supercoiling assay.

- **Reaction Mixture:** A reaction mixture is prepared containing relaxed plasmid DNA, *E. coli* DNA gyrase, ATP, and the necessary buffer components.
- **Inhibitor Addition:** Different concentrations of **Antibacterial agent 131** (0.06-3.91 µg/mL) are added to the reaction mixtures.
- **Incubation:** The reactions are incubated at 37°C to allow for the supercoiling of the plasmid DNA by DNA gyrase.
- **Analysis:** The reaction products are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates, allowing for the visualization of the inhibitory effect. A decrease in the amount of supercoiled DNA with increasing concentrations of the compound indicates inhibition of DNA gyrase.



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Caption: Proposed antibacterial mechanism of action of **Antibacterial agent 131**.

## Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

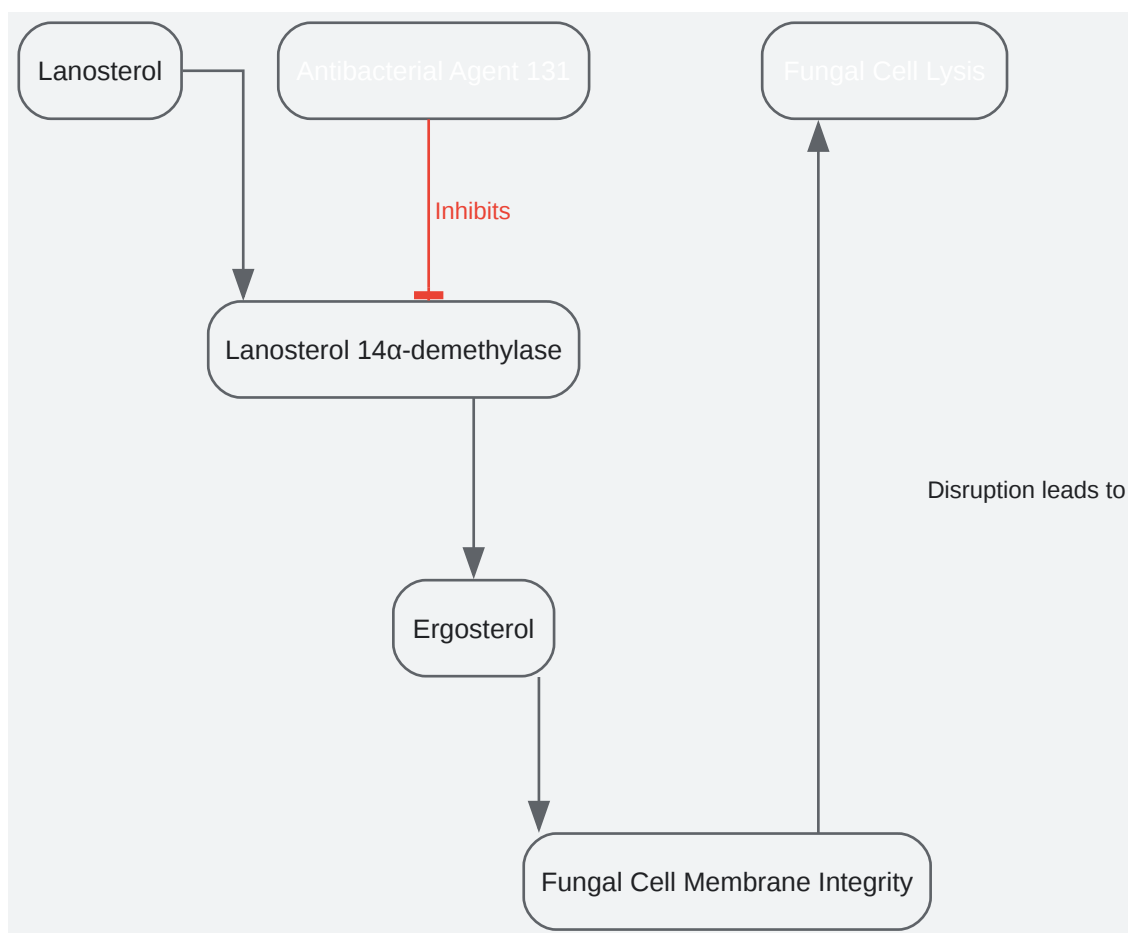
In fungi, **Antibacterial agent 131** is thought to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the membrane. This is likely achieved through the inhibition of the enzyme lanosterol 14 $\alpha$ -demethylase.

### Experimental Protocol: Lanosterol 14 $\alpha$ -Demethylase Inhibition Assay

The inhibition of this key enzyme in the ergosterol biosynthesis pathway can be determined using a cell-based or a cell-free assay.

- **Fungal Culture:** A susceptible fungal strain (e.g., *Candida albicans*) is cultured in a suitable medium.
- **Compound Treatment:** The fungal cells are treated with different concentrations of **Antibacterial agent 131**.

- Sterol Extraction: After an incubation period, the sterols are extracted from the fungal cells using a suitable solvent system (e.g., chloroform/methanol).
- Analysis by GC-MS: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS). Inhibition of lanosterol 14 $\alpha$ -demethylase will lead to an accumulation of its substrate, lanosterol, and a decrease in the final product, ergosterol. The ratio of lanosterol to ergosterol is used to quantify the inhibitory activity.

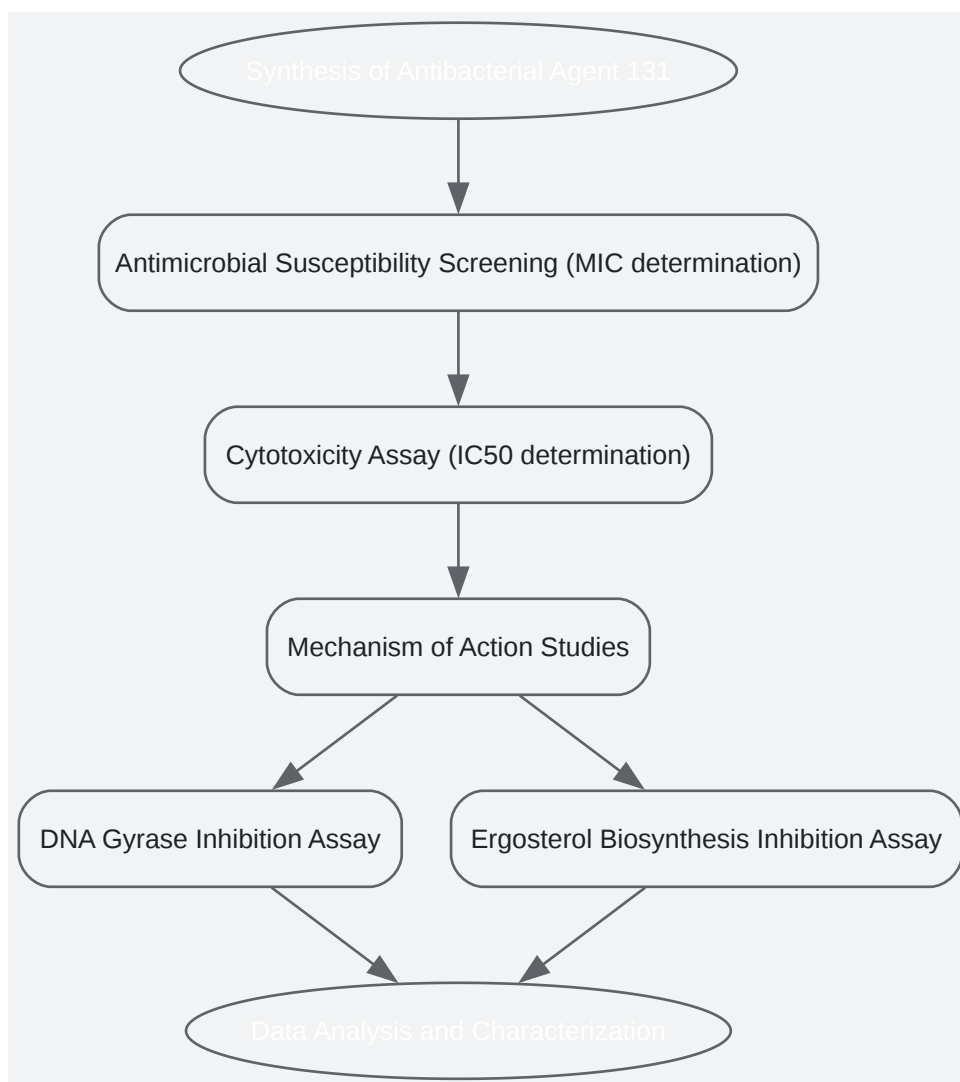


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Caption: Proposed antifungal mechanism of action of **Antibacterial agent 131**.

## Experimental Workflows

The following diagram illustrates the general workflow for the initial screening and characterization of **Antibacterial agent 131**.



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Caption: General experimental workflow for the evaluation of **Antibacterial agent 131**.

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